molecular formula C18H20ClNO3S B6561909 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091050-30-4

4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561909
CAS No.: 1091050-30-4
M. Wt: 365.9 g/mol
InChI Key: JJDBAZTVNARLIT-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide (CPMBS) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. CPMBS is a sulfonamide with a unique structure, containing a benzene ring with a chlorine and a phenyloxan-4-ylmethyl group attached. This compound has been studied extensively for its unique reactivity and has been used in a variety of synthetic and research applications.

Scientific Research Applications

4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in organic and synthetic chemistry. It has been used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a reagent in organic syntheses, such as the synthesis of amines, sulfonamides, and carboxylic acids. In addition, this compound has been used in a variety of research applications, such as catalytic hydrogenation, oxidation, and hydrolysis.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is based on its unique structure. The chlorine and phenyloxan-4-ylmethyl groups attached to the benzene ring give the molecule the ability to act as an electron donor and acceptor. This allows this compound to act as a Lewis acid, which can catalyze a variety of organic reactions.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, this compound has been found to have an antioxidant effect, which may be beneficial in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide in laboratory experiments is its wide range of applications. This compound can be used in a variety of organic syntheses and research applications, making it a useful tool for researchers. However, this compound is also a highly reactive compound, and caution should be taken when handling it in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide. For example, further research could be conducted on the biochemical and physiological effects of this compound, with a focus on its potential therapeutic applications. In addition, this compound could be used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and polymers. Finally, this compound could be used as a catalyst in a variety of organic reactions, such as oxidation and hydrolysis.

Synthesis Methods

The synthesis of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide begins with the reaction of aniline and 4-chlorobenzoyl chloride in the presence of an acid catalyst. This reaction produces the 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonyl chloride (4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamideCl). 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamideCl is then reacted with sodium sulfite to produce this compound. This synthesis method is simple and efficient, and is widely used in the laboratory.

Properties

IUPAC Name

4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-6-8-17(9-7-16)24(21,22)20-14-18(10-12-23-13-11-18)15-4-2-1-3-5-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDBAZTVNARLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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